7-methyl-4-oxo-1-(2-oxo-2-(phenylamino)ethyl)-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide
Description
The compound 7-methyl-4-oxo-1-(2-oxo-2-(phenylamino)ethyl)-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide belongs to the 1,8-naphthyridine class, characterized by a bicyclic aromatic core with a carboxamide group at position 2. Key structural features include:
- 7-methyl substitution: Enhances lipophilicity and may influence binding interactions.
- 1-(2-oxo-2-(phenylamino)ethyl) side chain: Provides flexibility and hydrogen-bonding capabilities.
Properties
IUPAC Name |
1-(2-anilino-2-oxoethyl)-7-methyl-N-(4-methylphenyl)-4-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N4O3/c1-16-8-11-19(12-9-16)28-25(32)21-14-29(15-22(30)27-18-6-4-3-5-7-18)24-20(23(21)31)13-10-17(2)26-24/h3-14H,15H2,1-2H3,(H,27,30)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBMROINJWGJFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Methyl-4-oxo-1-(2-oxo-2-(phenylamino)ethyl)-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 426.5 g/mol
- CAS Number : 1251611-65-0
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential as an antibacterial and anticancer agent. Its structure suggests that it may interact with various biological targets, leading to diverse pharmacological effects.
Antibacterial Activity
Recent studies have indicated that compounds similar to 7-methyl-4-oxo derivatives exhibit significant antibacterial properties. For instance, some benzothiazole-based compounds demonstrated effective inhibition against Mycobacterium tuberculosis with Minimum Inhibitory Concentration (MIC) values lower than those of standard treatments like isoniazid .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 7a | 0.25 | Antitubercular |
| 7g | 0.50 | Antitubercular |
These findings suggest that structural modifications, such as those present in the target compound, can enhance antibacterial efficacy.
Anticancer Activity
The anticancer potential of related naphthyridine derivatives has also been examined. For example, studies on various naphthyridine analogs have shown promising results against different cancer cell lines. The activity was often correlated with their ability to induce apoptosis in cancer cells .
Synthesis Methods
The synthesis of 7-methyl-4-oxo derivatives typically involves multi-step chemical reactions. A common approach includes:
- Formation of the Naphthyridine Core : Utilizing precursors like 4-hydroxy-6-methylpyran-2-one.
- Condensation Reactions : Reacting with phenylamine derivatives to introduce functional groups.
- Final Modifications : Incorporating the p-tolyl group through amide bond formation.
This synthetic pathway has been optimized in several studies to improve yield and purity .
Case Studies and Research Findings
Several case studies have contributed to understanding the biological activity of this compound:
- Antibacterial Efficacy : A study demonstrated that derivatives similar to the target compound showed enhanced binding affinity to bacterial proteins, indicating a mechanism for their antibacterial action .
- Cytotoxicity Testing : In vitro assays revealed that certain analogs led to reduced viability in cancer cell lines, with IC50 values indicating significant cytotoxicity at low concentrations .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits notable biological activities, particularly as an enzyme inhibitor. Its potential applications include:
- Anti-Cancer Agent : Preliminary studies suggest that the compound may interfere with critical cellular processes involved in tumor growth and proliferation. This positions it as a promising candidate for further investigation in cancer therapy.
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of specific enzymes that are dysregulated in various diseases. This property suggests therapeutic applications in treating conditions characterized by enzyme overactivity.
Synthesis and Characterization
The synthesis of 7-methyl-4-oxo-1-(2-oxo-2-(phenylamino)ethyl)-N-(p-tolyl)-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves several steps:
- Reagents and Conditions : Common solvents include methanol or ethanol, with catalysts such as methanesulfonic acid used under reflux conditions.
- Purification Techniques : For large-scale production, techniques like continuous flow reactors and advanced purification methods such as crystallization and chromatography are employed to enhance yield and purity.
Case Studies
Several studies have explored the applications of this compound in various fields:
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Functional Groups
Table 1: Key Structural Differences Among Analogues
Key Observations :
- Carboxamide vs. Carboxylic Acid : Carboxamide derivatives (e.g., target compound, ) exhibit improved metabolic stability compared to carboxylic acid analogues (), which may undergo faster excretion .
- Halogenation () increases electronegativity, affecting binding to polar residues in biological targets. Aromatic Side Chains (e.g., p-tolyl in target vs. 3-fluorophenyl in ) influence steric and electronic interactions .
Key Observations :
Pharmacological and Physicochemical Properties
Key Observations :
- CNS Activity: ’s 7-benzyl analogue showed locomotor stimulation via catecholamine modulation, suggesting that the target’s phenylaminoethyl side chain may similarly interact with neurotransmitter systems .
- Piperazine Derivatives : and highlight the role of piperazine in enhancing solubility and target affinity, a feature absent in the target compound but relevant for further optimization .
Q & A
Basic: What are the recommended synthetic routes for this compound?
Methodological Answer:
The synthesis typically involves a multi-step procedure starting with the condensation of substituted naphthyridine precursors. A common approach includes:
- Reacting 1,8-naphthyridine derivatives with POCl₃ in DMF at elevated temperatures (e.g., 80–100°C) to activate carbonyl groups .
- Subsequent nucleophilic substitution with amines (e.g., p-toluidine) or thiol-containing intermediates under controlled pH and temperature conditions .
- Final purification via recrystallization using solvents like ethanol or acetonitrile to achieve high yields (>70%) and purity (>98%) .
Advanced: How can researchers resolve discrepancies in NMR data interpretation for 1,8-naphthyridine derivatives?
Methodological Answer:
Discrepancies often arise from tautomerism, solvent effects, or crystallinity. To address this:
- Perform 2D NMR (e.g., COSY, HSQC) to unambiguously assign proton and carbon signals, especially for aromatic regions and NH groups .
- Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations) .
- Analyze crystalline structures via X-ray diffraction to confirm protonation states and tautomeric forms .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–9.3 ppm) and carbonyl carbons (δ ~165–170 ppm) using DMSO-d₆ as a solvent .
- IR Spectroscopy : Identify C=O stretching vibrations (1650–1680 cm⁻¹) and aromatic C–H bonds (~3100 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 423 [M⁺]) and fragmentation patterns .
- Elemental Analysis : Validate empirical formulas (e.g., C, H, N within ±0.3% of theoretical values) .
Advanced: How to design computational studies for predicting the reactivity of this compound?
Methodological Answer:
- Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to model reaction pathways, such as nucleophilic attacks on the carbonyl group .
- Apply transition state theory to predict activation energies for key steps (e.g., ring closure or substitution reactions).
- Validate predictions with experimental kinetic data (e.g., rate constants from HPLC monitoring) .
- Employ molecular docking to explore interactions with biological targets (e.g., enzymes or receptors) if pharmacological activity is under investigation .
Advanced: What strategies optimize the yield of similar 1,8-naphthyridine carboxamides?
Methodological Answer:
- Reaction Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and enhance solubility .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., Et₃N) to accelerate amide bond formation .
- Temperature Control : Maintain temperatures between 50–80°C to balance reaction rate and side-product formation .
- Workup Procedures : Implement fractional crystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate pure products .
Advanced: How to analyze conflicting elemental analysis vs. spectroscopic data?
Methodological Answer:
- Cross-Validation : Repeat elemental analysis using combustion methods and compare with mass spectrometry-derived molecular weights .
- Purity Assessment : Perform HPLC (C18 column, acetonitrile/water gradient) to detect impurities affecting elemental results .
- Crystallinity Check : Use XRPD to confirm if amorphous content skews elemental data .
- Probe Alternative Techniques : Employ XPS or EDX for elemental composition validation in solid-state samples .
Basic: What are the critical steps in confirming the amide linkage in this compound?
Methodological Answer:
- IR Spectroscopy : Detect the amide I band (C=O stretch, ~1650 cm⁻¹) and amide II band (N–H bend, ~1550 cm⁻¹) .
- ¹H NMR : Identify the NH proton as a broad singlet (δ ~9.0–10.0 ppm) .
- ¹³C NMR : Confirm the carbonyl carbon resonance at δ ~168–170 ppm .
- DEPT-135 : Differentiate between CH, CH₂, and quaternary carbons in the amide region .
Advanced: How to evaluate the tautomeric behavior of the 1,8-naphthyridine core?
Methodological Answer:
- Variable-Temperature NMR : Monitor proton shifts (e.g., NH and aromatic protons) across a temperature range (−40°C to 120°C) to detect tautomeric equilibria .
- Computational Modeling : Calculate relative energies of tautomers using DFT (e.g., M06-2X/cc-pVTZ) to predict dominant forms .
- X-Ray Crystallography : Resolve tautomeric states in the solid phase and compare with solution-phase data .
Basic: What are common side products in the synthesis of this compound?
Methodological Answer:
- Hydrolysis Byproducts : Detectable via LC-MS as carboxylate derivatives (e.g., free carboxylic acids from amide hydrolysis) .
- Dimerization Products : Identify using high-resolution MS (e.g., dimer peaks at m/z >800) .
- Unreacted Intermediates : Monitor via TLC (silica gel, UV visualization) and optimize reaction times to minimize residual starting materials .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Methodological Answer:
- Derivatization : Synthesize analogs with varied substituents (e.g., halogenated aryl groups, alkyl chains) .
- Biological Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays .
- Computational QSAR : Corrogate electronic (HOMO/LUMO) and steric (molecular volume) parameters with activity data .
- Crystallographic Analysis : Resolve ligand-target co-crystal structures to identify key binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
